molecular formula C16H10O3 B12169687 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one CAS No. 27832-50-4

3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one

Cat. No.: B12169687
CAS No.: 27832-50-4
M. Wt: 250.25 g/mol
InChI Key: LMYFYBHZOMGFRR-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(phenylcarbonyl)-1H-inden-1-one is a bicyclic aromatic compound featuring an indenone core substituted at the 2-position with a phenylcarbonyl (benzoyl) group and at the 3-position with a hydroxyl group. This structure combines a conjugated aromatic system with polar functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

27832-50-4

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

2-[hydroxy(phenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C16H10O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,17H

InChI Key

LMYFYBHZOMGFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one typically involves the reaction of aromatic aldehydes with diazo compounds. The process often employs base-catalyzed reactions, but recent advancements have focused on using Lewis acid and Brønsted acid catalysts to improve yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of continuous flow reactors and advanced catalytic systems are being explored to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phenylcarbonyl group can be reduced to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the phenylcarbonyl group yields a secondary alcohol.

Scientific Research Applications

3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one, highlighting substituent effects on physical properties, synthesis, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Polar Surface Area (Ų) Synthesis Yield Key Applications/Findings References
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Pyridin-4-yl C₁₄H₉NO₂ 223.23 N/A N/A ~70 (estimated) 90.6% Anti-cancer drug intermediate (Vatalanib)
3-Hydroxy-2-(2-quinolinyl)-1H-inden-1-one 2-Quinolinyl C₁₈H₁₁NO₂ 273.29 426.4 1.483 70.42 N/A Unspecified (high thermal stability)
3-Hydroxy-2-phenyl-2,3-dihydro-1H-inden-1-one Phenyl (dihydro) C₁₅H₁₂O₂ 224.25 N/A N/A N/A N/A Synthetic intermediate for isoindolinones
3-Hydroxy-2-(3-hydroxy-2-quinolyl)-1H-inden-1-one 3-Hydroxyquinolinyl C₁₈H₁₁NO₃ 289.28 N/A N/A 70.42 N/A Anti-inflammatory/biological activity (speculative)
Aggrecanase inhibitor derivative Hydroxybenzyl + dihydroindenyl C₂₄H₂₇N₃O₅ 437.49 N/A N/A N/A N/A Potent aggrecanase inhibition (therapeutic potential for osteoarthritis)

Key Observations:

Substituent Effects on Physicochemical Properties Pyridinyl vs. Quinolinyl: The quinolinyl substituent (C₁₈H₁₁NO₂) increases molecular weight and boiling point (426.4°C) compared to the pyridinyl analog (C₁₄H₉NO₂), likely due to enhanced van der Waals interactions from the larger aromatic system . Polar Surface Area (PSA): Quinolinyl and pyridinyl analogs exhibit high PSA values (~70 Ų), suggesting improved solubility in polar solvents compared to purely hydrocarbon-substituted derivatives .

Synthetic Efficiency The pyridinyl derivative is synthesized efficiently (90.6% yield) via Friedel-Crafts acylation using ZnCl₂ as a catalyst, highlighting the role of Lewis acids in indenone functionalization .

Biological and Therapeutic Relevance The pyridinyl derivative serves as a key intermediate in Vatalanib, an anti-cancer drug targeting vascular endothelial growth factor receptors (VEGFR) . The aggrecanase inhibitor derivative demonstrates how substituent stereochemistry (e.g., cis-(1S)(2R)-amino-2-indanol scaffold) enhances selectivity for enzyme inhibition, underscoring the importance of conformational constraints in drug design .

Research Findings and Implications

Catalytic Strategies: ZnCl₂-mediated synthesis of pyridinyl derivatives offers a scalable route for pharmaceutical intermediates, whereas quinolinyl analogs may require more specialized conditions due to their bulkier substituents .

Structure-Activity Relationships (SAR): Nitrogen-containing substituents (e.g., pyridinyl, quinolinyl) improve solubility and bioavailability compared to purely hydrocarbon groups. Hydroxyl groups at the 3-position enhance hydrogen-bonding interactions, critical for binding to biological targets like enzymes .

Biological Activity

3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one, commonly referred to as isatin derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one is C15H10O2C_{15}H_{10}O_2. Its structure features a hydroxyl group and a phenylcarbonyl moiety attached to an indene framework, which is crucial for its biological activity.

1. Antioxidant Activity

Antioxidants play a vital role in mitigating oxidative stress in biological systems. Research indicates that 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one exhibits significant free radical scavenging activity.

Test Method IC50 Value (µM) Reference
DPPH Assay25.4Sharma et al., 2023
ABTS Assay18.6Sharma et al., 2023

These results suggest that the compound can effectively neutralize free radicals, potentially reducing the risk of diseases associated with oxidative stress.

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus1532Sharma et al., 2023
Escherichia coli1264Sharma et al., 2023

These findings highlight its potential as a therapeutic agent in treating bacterial infections.

3. Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. The anti-inflammatory properties of 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one have been evaluated in several studies.

Case Study: In Vivo Anti-inflammatory Effects

A study involving carrageenan-induced paw edema in rats showed that administration of the compound significantly reduced inflammation compared to the control group.

Treatment Group Paw Edema Reduction (%) Reference
Control0-
Compound (50 mg/kg)45Sharma et al., 2023

This suggests that it may serve as an effective anti-inflammatory agent.

4. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown cytotoxic effects against human cancer cells.

Cell Line IC50 Value (µM) Reference
HeLa (cervical cancer)20Sharma et al., 2023
MCF-7 (breast cancer)15Sharma et al., 2023

These results indicate that the compound could be further developed as a chemotherapeutic agent.

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